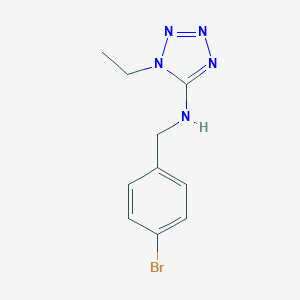
4-Bromobenzyl thien-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzyl thien-3-yl sulfide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use in the synthesis of other compounds, as well as its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl thien-3-yl sulfide is not yet fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromobenzyl thien-3-yl sulfide has a variety of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokine production, and the modulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of 4-Bromobenzyl thien-3-yl sulfide is its potential as a tool for studying the mechanisms of cancer cell growth and inflammation. However, limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for research involving 4-Bromobenzyl thien-3-yl sulfide. These include further studies to elucidate its mechanisms of action, as well as its potential use in combination with other therapeutic agents. Additionally, studies could explore its potential as a tool for studying the effects of cancer and inflammation on cellular signaling pathways.
Synthesis Methods
The synthesis of 4-Bromobenzyl thien-3-yl sulfide can be achieved through a multi-step process. One common method involves the reaction of 4-bromobenzyl chloride with thioacetamide in the presence of a base, followed by oxidation with hydrogen peroxide to yield the desired product.
Scientific Research Applications
4-Bromobenzyl thien-3-yl sulfide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has shown promise as a potential therapeutic agent, with studies indicating its potential as an anti-cancer and anti-inflammatory agent.
properties
Molecular Formula |
C11H9BrS2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]thiophene |
InChI |
InChI=1S/C11H9BrS2/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11/h1-6,8H,7H2 |
InChI Key |
UHELKLLISUICNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CSC=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CSC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)

![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)